REACTION_CXSMILES
|
C(OC(=O)C1C=CC(N2CCC(N[C:19]3[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=3)C2)=CC=1)(C)(C)C.C(OC(=O)C1C=C[C:35]([N:38]2[CH2:42][CH2:41][C:40](=O)[CH2:39]2)=CC=1)(C)(C)C.[NH2:45]C1C=NC=CC=1>>[N:38]1[C:35]([NH2:45])=[CH:39][CH:40]=[CH:41][C:42]=1[C:19]1[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=1
|
Name
|
title compound 204
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CC=C(C=C1)N1CC(CC1)NC=1C=NC=CC1)=O
|
Name
|
compound 203
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CC=C(C=C1)N1CC(CC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1N)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |